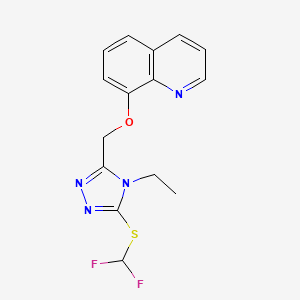

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline

説明

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .

特性

IUPAC Name |

8-[[5-(difluoromethylsulfanyl)-4-ethyl-1,2,4-triazol-3-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4OS/c1-2-21-12(19-20-15(21)23-14(16)17)9-22-11-7-3-5-10-6-4-8-18-13(10)11/h3-8,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEMZDLWSWPXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(F)F)COC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . The preparation of difluoromethylated compounds often involves the use of difluoromethylation reagents, which can be applied to various substrates, including heteroaromatics .

化学反応の分析

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

科学的研究の応用

This compound has a variety of applications in scientific research:

Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for various chemical reactions.

Industry: These compounds are used in the production of liquid crystals and dyes.

作用機序

The mechanism of action of 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline involves its interaction with specific molecular targets. The incorporation of fluorine atoms enhances its ability to inhibit various enzymes, leading to its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

類似化合物との比較

Similar compounds to 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline include other fluorinated quinolines and triazole derivatives. These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of a quinoline core with a difluoromethylthio-triazole moiety, which provides distinct chemical and biological properties .

生物活性

Introduction

The compound 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline is a complex heterocyclic molecule that integrates quinoline and 1,2,4-triazole structures. This unique combination suggests diverse biological activities, particularly in medicinal chemistry. The difluoromethylthio group enhances its chemical properties and may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.37 g/mol. The presence of the difluoromethylthio group potentially increases lipophilicity and bioavailability, which are critical for pharmacological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.37 g/mol |

| Structure | Structure |

Biological Activities

Research indicates that compounds similar to 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline exhibit significant antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that derivatives of triazoles possess notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The incorporation of the difluoromethylthio group may enhance these effects by improving the compound's interaction with bacterial targets.

Antifungal Activity

Similar compounds have also demonstrated antifungal properties. For instance, triazole derivatives are commonly used in treating fungal infections due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research on structurally related compounds indicates that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that triazole derivatives can block the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival .

The mechanism by which 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline exerts its biological effects may involve:

- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- DNA Interaction: Molecular docking studies suggest potential binding to DNA gyrase or topoisomerases, disrupting DNA replication in bacteria.

- Signal Pathway Modulation: Inhibition of key signaling pathways (e.g., PI3K/AKT/mTOR) leads to reduced survival signals in cancer cells.

Case Studies and Research Findings

Several studies have been conducted on triazole derivatives that share structural similarities with this compound:

-

Anticancer Studies:

- A study evaluated the cytotoxicity of related compounds against colorectal cancer cells (HCT116 and Caco-2), demonstrating significant inhibition of cell growth and induction of apoptosis .

- Another investigation highlighted the role of triazole derivatives in modulating apoptotic pathways through Western blot analysis.

-

Antimicrobial Efficacy:

- Research has documented the effectiveness of triazole derivatives against various bacterial strains, emphasizing their potential as novel antibacterial agents.

-

Molecular Docking Studies:

- Computational studies have predicted binding affinities to various biological targets, providing insights into the potential mechanisms underlying their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。